8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one
Description
8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a methoxyphenyl group. Tropane alkaloids are known for their diverse biological activities, making them of significant interest in various fields of research.
Properties
IUPAC Name |
8-[(2-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-15-5-3-2-4-11(15)10-16-12-6-7-13(16)9-14(17)8-12/h2-5,12-13H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOWKSVSCYZIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3CCC2CC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of its tropane alkaloid structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
Tropinone: Another tropane alkaloid with a similar bicyclic structure but lacking the methoxyphenyl group.
Cocaine: A well-known tropane alkaloid with significant biological activity, differing in its ester functional groups.
Atropine: A tropane alkaloid used in medicine, structurally similar but with different substituents on the bicyclic scaffold.
Uniqueness
8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific methoxyphenyl substitution, which imparts distinct chemical and biological properties compared to other tropane alkaloids. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
